![molecular formula C9H8BrNO B2377953 Isoquinolin-6-ol hydrobromide CAS No. 2094652-02-3](/img/structure/B2377953.png)
Isoquinolin-6-ol hydrobromide
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Overview
Description
Isoquinolin-6-ol hydrobromide is a chemical compound used for pharmaceutical testing . It is identified for scientific research and development only .
Synthesis Analysis
Isoquinoline can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of this compound is similar to that of Isoquinoline, which is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline undergoes various chemical reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines . Other reactions include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate .Physical And Chemical Properties Analysis
Isoquinoline, a similar compound, is a colorless liquid at room temperature with a somewhat unpleasant odor. It is classified as a weak base, comparable to that of pyridine and quinoline .Scientific Research Applications
1. Synthesis and Structural Analysis
- Isoquinolin-6-ol derivatives have been synthesized through various chemical reactions. For instance, Schmidhammer et al. (1983) described the Wolff-Kishner reduction and Grewe-cyclization processes to create optically active morphinan and N-methylapomorphinan from isoquinoline (Schmidhammer, Brossi, Flippen-Anderson, & Gilardi, 1983).
- Studies like that of Kisel’ et al. (1996) have focused on the synthesis of isoquinoline derivatives, such as thieno[3′,2′:5,6]-pyrimido[1,2-b]isoquinoline, and their characterization as hydrobromides (Kisel’, Kovtunenko, Kucherenko, Tyltin, & Babichev, 1996).
2. Biological and Pharmacological Activities
- Isoquinoline alkaloids have shown various biological activities. For example, Rashid, Gustafson, and Boyd (2001) isolated isoquinoline alkaloids from the marine sponge Haliclona sp., which exhibited cytotoxic activities against human tumor cell lines (Rashid, Gustafson, & Boyd, 2001).
- Sobarzo-Sánchez et al. (2012) explored the biological properties of isoquinoline alkaloids, including oxoisoaporphine and boldine, highlighting their potential in antineoplastic chemotherapy and as photoprotectors (Sobarzo-Sánchez, Soto, Rivera, Sanchez, & Hidalgo, 2012).
3. Applications in Drug Design and Molecular Interactions
- The study of isoquinoline alkaloids' interaction with nucleic acids has implications for drug design. Bhadra and Kumar (2011) reviewed the binding aspects of isoquinoline alkaloids like berberine, sanguinarine, and their synthetic derivatives with nucleic acids, providing insights for new therapeutic agents (Bhadra & Kumar, 2011).
- Luo et al. (2020) emphasized the role of isoquinoline analogs in pharmaceuticals, highlighting their wide range of biological characteristics and applications in treating various diseases (Luo, Ampomah-Wireko, Wang, Wu, Wang, Zhang, Cao, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Isoquinoline alkaloids, a group to which isoquinolin-6-ol hydrobromide belongs, are known to exhibit broad-spectrum anticancer activity .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Biochemical Pathways
Isoquinoline alkaloids are known to interact with multiple biochemical pathways, leading to a broad spectrum of anticancer activity .
Result of Action
Isoquinoline alkaloids are known to exert anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
properties
IUPAC Name |
isoquinolin-6-ol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-6,11H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSTMVXDPYLQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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